4-Tolylboronsäure

Übersicht

Beschreibung

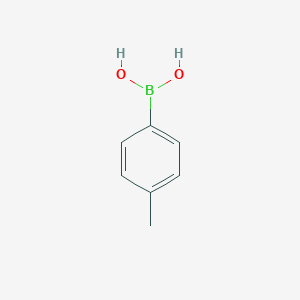

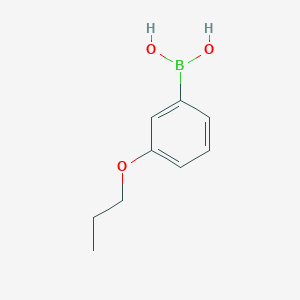

P-tolylboronic acid, also known as 4-methylphenylboronic acid, is an organic compound with the molecular formula CH₃C₆H₄B(OH)₂. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an aromatic ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Wissenschaftliche Forschungsanwendungen

4-Tolylboronsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, um Biarylverbindungen zu bilden, die in der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien wichtig sind.

Biologie: Sie wird bei der Entwicklung von Bor-haltigen Medikamenten und als Werkzeug in biochemischen Assays eingesetzt.

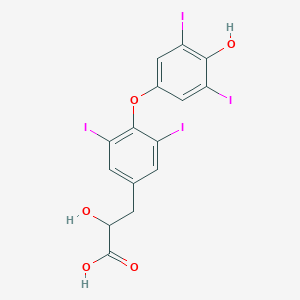

Medizin: Es werden laufende Forschungen zu ihrer potenziellen Verwendung in der Bor-Neutronen-Einfangtherapie (BNCT) zur Krebsbehandlung durchgeführt.

5. Wirkmechanismus

Der Mechanismus, durch den this compound ihre Wirkung entfaltet, beruht hauptsächlich auf ihrer Fähigkeit, stabile kovalente Bindungen mit Diolen und anderen Nukleophilen zu bilden. Diese Eigenschaft wird in Suzuki-Miyaura-Kreuzkupplungsreaktionen ausgenutzt, bei denen die Boronsäure in Gegenwart eines Palladiumkatalysators mit einem Halogenid reagiert, um eine neue Kohlenstoff-Kohlenstoff-Bindung zu bilden. Das Boratom wirkt als Lewis-Säure und erleichtert die Bildung des Übergangszustands und des anschließenden Produkts .

Ähnliche Verbindungen:

- Phenylboronsäure

- 4-Methoxyphenylboronsäure

- 4-Bromphenylboronsäure

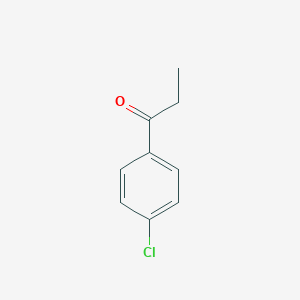

- 4-Chlorphenylboronsäure

Vergleich: this compound ist aufgrund des Vorhandenseins einer Methylgruppe am aromatischen Ring einzigartig, die ihre Reaktivität und die sterischen Eigenschaften der resultierenden Produkte beeinflussen kann. Im Vergleich zu Phenylboronsäure kann this compound in Kreuzkupplungsreaktionen eine andere Selektivität und Reaktivität aufweisen. Das Vorhandensein von elektronenspendenden oder elektronenziehenden Gruppen in ähnlichen Verbindungen kann ihr chemisches Verhalten und ihre Eignung für bestimmte Anwendungen signifikant verändern .

Wirkmechanismus

Target of Action

4-Tolylboronic acid, also known as p-Tolylboronic acid or 4-Methylphenylboronic acid, is an organoboron compound . It is primarily used as a reagent in organic synthesis . The primary targets of 4-Tolylboronic acid are the organic compounds that it helps synthesize, such as drugs, pesticides, and cosmetics . It is also used in the research of coordination chemistry and material science .

Mode of Action

4-Tolylboronic acid is known for its high chemical reactivity . It is commonly used in Suzuki coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . In this reaction, 4-Tolylboronic acid interacts with other reagents to form new organic compounds .

Biochemical Pathways

The primary biochemical pathway involving 4-Tolylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures in the pharmaceutical industry and other fields . The downstream effects of this pathway include the synthesis of various organic compounds, including drugs, pesticides, and cosmetics .

Pharmacokinetics

It’s worth noting that the compound is soluble in water , which can impact its distribution and use in various reactions.

Result of Action

The result of 4-Tolylboronic acid’s action is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . These compounds can have a wide range of effects depending on their structure and function. For example, in the pharmaceutical industry, the compounds synthesized using 4-Tolylboronic acid can have therapeutic effects .

Action Environment

The action of 4-Tolylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dark place at room temperature . Additionally, the reactions involving 4-Tolylboronic acid should be carried out under specific conditions (e.g., temperature, pH) to ensure optimal efficacy and stability .

Biochemische Analyse

Biochemical Properties

It is known that 4-Tolylboronic acid can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific reactions and conditions under which 4-Tolylboronic acid is used.

Molecular Mechanism

The molecular mechanism of 4-Tolylboronic acid is primarily understood in the context of its role as a reagent in organic synthesis . It is known to exert its effects at the molecular level through its interactions with other molecules in the synthesis of various organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: P-tolylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromotoluene with a boron-containing reagent such as triisopropyl borate in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the boronic acid being isolated through an aqueous workup and recrystallization .

Industrial Production Methods: On an industrial scale, the production of P-tolylboronic acid often involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Tolylboronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um das entsprechende Phenol zu bilden.

Reduktion: Sie kann reduziert werden, um das entsprechende Toluolderivat zu bilden.

Substitution: Sie beteiligt sich an nukleophilen Substitutionsreaktionen, insbesondere in Gegenwart von Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile wie Halogene oder Sulfonate werden typischerweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Methylphenol (p-Kresol)

Reduktion: 4-Methyltoluol

Substitution: Verschiedene substituierte Toluole, abhängig vom verwendeten Elektrophil.

Vergleich Mit ähnlichen Verbindungen

- Phenylboronic acid

- 4-methoxyphenylboronic acid

- 4-bromophenylboronic acid

- 4-chlorophenylboronic acid

Comparison: P-tolylboronic acid is unique due to the presence of a methyl group on the aromatic ring, which can influence its reactivity and the steric properties of the resulting products. Compared to phenylboronic acid, P-tolylboronic acid may offer different selectivity and reactivity in cross-coupling reactions. The presence of electron-donating or electron-withdrawing groups in similar compounds can significantly alter their chemical behavior and suitability for specific applications .

Eigenschaften

IUPAC Name |

(4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNIMLAISTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2 | |

| Record name | 4-methylphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205836 | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-05-8 | |

| Record name | p-Tolylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Tolueneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Tolueneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLUENEBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJM4GM7K66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

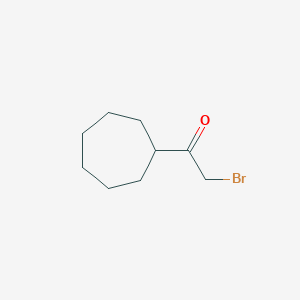

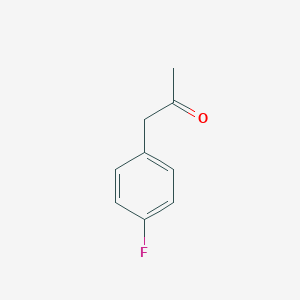

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of p-tolylboronic acid?

A1: The molecular formula of p-tolylboronic acid is C₇H₉BO₂. Its molecular weight is 135.96 g/mol. []

Q2: What spectroscopic data is available for p-tolylboronic acid?

A2: Researchers have characterized p-tolylboronic acid using various spectroscopic techniques, including FT-IR, FT-Raman, 1H NMR, and 13C NMR spectroscopy. These techniques provide information about the molecule's structure, bonding, and vibrational modes. [, ]

Q3: Is p-tolylboronic acid soluble in carbon dioxide? What are the implications for its use in green chemistry?

A3: Yes, p-tolylboronic acid exhibits solubility in carbon dioxide at elevated pressures. This property makes it a potential candidate for reactions in supercritical carbon dioxide, a greener alternative to traditional organic solvents. [, ]

Q4: How is p-tolylboronic acid employed in Suzuki-Miyaura coupling reactions?

A4: p-Tolylboronic acid serves as a common reagent in Suzuki-Miyaura cross-coupling reactions. It reacts with aryl halides in the presence of a palladium catalyst and a base to form biaryl compounds. [, , , , , , , ]

Q5: Can you provide an example of a Suzuki-Miyaura coupling reaction using p-tolylboronic acid?

A5: One example is the reaction of p-tolylboronic acid with iodobenzene in the presence of the immobilized catalyst PdEnCat and tetrabutylammonium methoxide. This reaction, performed in continuous flow using supercritical carbon dioxide as a solvent, efficiently produces 4-phenyltoluene. []

Q6: Are there other palladium-catalyzed reactions where p-tolylboronic acid plays a role?

A6: Beyond Suzuki-Miyaura couplings, p-tolylboronic acid is utilized in other palladium-catalyzed transformations. For instance, it participates in the three-component coupling with deactivated alkenes and N-fluorobenzenesulfonimide, leading to the formation of β-fluorinated carbonyl derivatives. []

Q7: Can other transition metals besides palladium catalyze reactions involving p-tolylboronic acid?

A7: Yes, nickel catalysts can also mediate reactions with p-tolylboronic acid. For example, an oxidative nickel-air catalyst system has been developed to facilitate the direct coupling of azoles with p-tolylboronic acid, utilizing atmospheric air as the sole oxidant. []

Q8: How does the choice of ligand impact the catalytic activity of palladium complexes in Suzuki-Miyaura reactions using p-tolylboronic acid?

A8: The structure and properties of the ligands coordinated to palladium significantly influence the catalytic activity in Suzuki-Miyaura reactions involving p-tolylboronic acid. For example, pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands have demonstrated good to excellent catalytic activity in such couplings. []

Q9: Have computational methods been used to study reactions involving p-tolylboronic acid?

A9: Yes, density functional theory (DFT) calculations have been employed to understand the structure, reactivity, and catalytic mechanisms of reactions involving p-tolylboronic acid. These calculations provide insights into reaction pathways, transition states, and the influence of different ligands on catalytic activity. [, , ]

Q10: How does modifying the structure of p-tolylboronic acid affect its reactivity?

A10: Modifying the substituents on the phenyl ring of p-tolylboronic acid can alter its electronic and steric properties, thereby affecting its reactivity in various transformations. [, , ]

Q11: What strategies are employed to improve the stability and handling of boronic acids like p-tolylboronic acid?

A11: Solid-phase approaches, such as immobilization on a diethanolamine resin, provide a way to handle and derivatize p-tolylboronic acid more effectively. This method simplifies the reaction workup and minimizes exposure to moisture, which can degrade boronic acids. []

Q12: How are reaction intermediates involving p-tolylboronic acid studied?

A12: Advanced analytical techniques, such as floating electrolytic electrospray ionization mass spectrometry (FE-ESI-MS), allow researchers to probe and identify fleeting intermediates in electrochemical reactions involving p-tolylboronic acid. []

Q13: Are there alternatives to using p-tolylboronic acid in Suzuki-Miyaura coupling reactions?

A13: While p-tolylboronic acid is widely employed, other arylboronic acids with different substituents can be used in Suzuki-Miyaura coupling reactions. The choice of boronic acid depends on the desired product and reaction conditions. [, ]

Q14: Can catalysts used in reactions with p-tolylboronic acid be recycled?

A14: Yes, researchers are developing strategies for catalyst recovery and recycling in reactions involving p-tolylboronic acid. For instance, immobilizing palladium catalysts on solid supports like porous polymer monoliths (PPMs) enables their efficient reuse in Suzuki-Miyaura couplings. []

Q15: What research tools facilitate the study of reactions with p-tolylboronic acid?

A15: Various tools and resources are essential for investigating reactions involving p-tolylboronic acid. These include microreactors for performing reactions on a smaller scale, high-pressure reactors for reactions in supercritical fluids, and advanced analytical techniques for characterizing products and intermediates. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

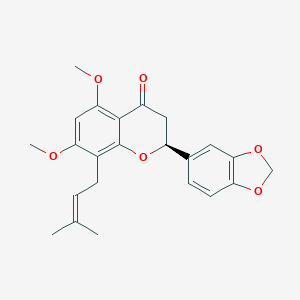

![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)